Lorazepam Glucuronide Exhibits 1.5× and 3.9× Higher β-Glucuronidase Turnover Rate Than Oxazepam- and Temazepam-Glucuronide, Respectively
In a direct comparative study under identical conditions (50 mM phosphate buffer, pH 6.4), lorazepam-glucuronide demonstrated a turnover rate (kcat) of 3.7 s⁻¹, which is 1.5× faster than oxazepam-glucuronide (2.4 s⁻¹) and 3.9× faster than temazepam-glucuronide (0.94 s⁻¹) [1]. The associated Michaelis constants (Km) were ~100 µM, 60 µM, and 34 µM, respectively, indicating that lorazepam-glucuronide is the most rapidly hydrolyzed substrate among these three clinically relevant benzodiazepine glucuronides.
| Evidence Dimension | β-Glucuronidase catalytic turnover rate (kcat) |
|---|---|
| Target Compound Data | 3.7 s⁻¹ (Km ≈ 100 µM) |
| Comparator Or Baseline | Oxazepam-glucuronide: 2.4 s⁻¹ (Km ≈ 60 µM); Temazepam-glucuronide: 0.94 s⁻¹ (Km ≈ 34 µM) |
| Quantified Difference | 1.5× faster than oxazepam-glucuronide; 3.9× faster than temazepam-glucuronide |
| Conditions | 50 mM phosphate buffer, pH 6.4, catalyzed by E. coli β-D-glucuronidase |
Why This Matters
Faster enzymatic hydrolysis directly impacts the design and interpretation of indirect immunoassays and LC-MS/MS workflows that rely on β-glucuronidase cleavage; selecting the correct glucuronide reference standard with known, distinct reactivity prevents systematic underestimation or overestimation of total benzodiazepine concentrations.
- [1] Dou C, Bournique J, Zinda M, Gnezda M, Nally A, Salamone S. Comparison of the rates of hydrolysis of lorazepam-glucuronide, oxazepam-glucuronide and temazepam-glucuronide catalyzed by E. coli beta-D-glucuronidase using the on-line benzodiazepine screening immunoassay on the Roche/Hitachi 917 analyzer. J Forensic Sci. 2001;46(2):335-340. View Source
